molecular formula C17H17NO4S B030458 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate CAS No. 139122-20-6

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

Cat. No. B030458
M. Wt: 331.4 g/mol
InChI Key: OGFUVAXFYGBCAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate involves green and efficient methodologies, including sequential condensation, sp^3 CH bond functionalization, and cyclization reactions. These methods emphasize the importance of aqueous media for the formation of desired compounds, yielding good to excellent outcomes (Tashrifi et al., 2018). Moreover, novel pathways through one-pot, two-step reactions have been explored for the synthesis of polyfunctionalized fumarates, highlighting the versatility of oxoindolinylidene derivatives in synthetic chemistry (Zhu et al., 2014).

Molecular Structure Analysis

Structural determinations of oxoindole derivatives, closely related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, have been achieved using techniques such as X-ray crystallography. These studies reveal intricate details about diastereoselectivity, conformations, and intramolecular hydrogen bonding, providing insights into the molecular architecture and potential reactivity patterns of these compounds (Ravikumar et al., 2015).

Chemical Reactions and Properties

The reactivity of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate analogs involves interactions with various reagents and conditions leading to diverse products. For example, reactions involving α-diazoesters and isatin imines in the presence of benzyl alcohol have confirmed diastereoselectivity through the relative configuration of stereogenic centers, highlighting the compound's versatility in synthetic applications (Ravikumar et al., 2015).

Physical Properties Analysis

The physical properties of compounds related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, such as solubility, melting points, and crystalline structure, can be inferred from their synthesis and molecular structure analyses. These properties are crucial for understanding the compound's behavior in different environments and for optimizing its applications in synthesis and potentially in material science.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interaction with different substrates, are essential for the application of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate derivatives in synthetic chemistry. Studies on these compounds highlight their potential as intermediates in organic synthesis, showcasing their ability to undergo various chemical transformations and to act as building blocks for more complex molecules (Zhu et al., 2014).

Scientific Research Applications

  • Allergy and Inflammation Management : Yoo, Lee, and Lee (2017) found that 2-oxo-2H-chromen-4-yl 4-methylbenzenesulfonate inhibits mast cell degranulation by suppressing the activation of the ERK pathway. This suggests potential therapeutic strategies for preventing allergic disorders (Yoo, Lee, & Lee, 2017).

  • Chemical Reactivity : Forcellini et al. (2015) demonstrated that 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate reacts with various nucleophiles, allowing for the isolation of substitution products in moderate to good yields (Forcellini et al., 2015).

  • Antimicrobial and Anticancer Activities : Kumar et al. (2014) noted that synthesized compounds, including derivatives of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, showed antimicrobial and anticancer activities (Kumar et al., 2014).

  • Antimicrobial Activity : Habib, Hassan, and El‐Mekabaty (2013) reported that 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate exhibits antimicrobial activity when reacted with various amines and diamines (Habib, Hassan, & El‐Mekabaty, 2013).

  • Alkaloid Synthesis : Munro et al. (2003) indicated that sulfonic ester derivatives like 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-methylbenzenesulfonate have complex structures and are used in alkaloid syntheses (Munro et al., 2003).

  • Antioxidant Properties for Lubricants : Habib, Hassan, and El‐Mekabaty (2014) found that certain quinazolone compounds, such as 4-(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzene sulfonate, exhibited significant antioxidant activity and were recommended for use in gasoline lubricants (Habib, Hassan, & El‐Mekabaty, 2014).

  • Green Synthesis : Tashrifi et al. (2018) demonstrated that green synthesis of certain derivatives can lead to desired compounds in good to excellent yields (Tashrifi et al., 2018).

  • Anti-Inflammatory and Antinociceptive Activities : Bassyouni et al. (2012) discovered that certain derivatives show antibacterial, anti-inflammatory, and antinociceptive activities (Bassyouni et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following precautionary statements: P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 . It has hazard statements H302, H315, and H319 , indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation.

properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-12-5-7-14(8-6-12)23(20,21)22-10-9-13-3-2-4-16-15(13)11-17(19)18-16/h2-8H,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFUVAXFYGBCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435096
Record name 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

CAS RN

139122-20-6
Record name 1,3-Dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 1,3-dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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